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Copper;tungsten

arc erosion electrical contacts high-voltage switching

Copper Tungsten (Cu-W) is a metal matrix composite manufactured via powder metallurgy infiltration, embedding tungsten particles in a copper matrix without forming a solid solution. This pseudo-alloy uniquely balances tungsten's extreme arc erosion resistance (withstanding 1400–3000°C) and hardness (≤220 HB) with copper's superior electrical/thermal conductivity. It is irreplaceable for high-voltage arcing contacts, precision EDM electrodes, and electronic heat sinks requiring tunable CTE matching to semiconductors. Available in W50–W90 compositions with density from 11.85 to 16.75 g/cm³. Request your quote today.

Molecular Formula CuW
Molecular Weight 247.39 g/mol
CAS No. 64554-83-2
Cat. No. B14489803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;tungsten
CAS64554-83-2
Molecular FormulaCuW
Molecular Weight247.39 g/mol
Structural Identifiers
SMILES[Cu].[W]
InChIInChI=1S/Cu.W
InChIKeySBYXRAKIOMOBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / 90 compositions / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Tungsten (Cu-W) Composite: CAS 64554-83-2 Material Profile and Selection Baseline


Copper tungsten (Cu-W), identified by CAS 64554-83-2, is a metal matrix composite (MMC) in which tungsten particles are embedded within a copper matrix, forming a pseudo-alloy that does not form a solid solution [1]. This material is engineered to combine the high melting point, hardness, and arc erosion resistance of tungsten with the superior electrical and thermal conductivity of copper [2]. Cu-W composites are typically manufactured via powder metallurgy techniques, including pressing, sintering, and copper infiltration, and are available with a tungsten content ranging from 50 wt.% to 90 wt.%, with properties varying accordingly [3].

Why Generic Substitution Fails: Critical Performance Differentiation of Copper Tungsten Composites


Generic substitution of copper tungsten composites with alternative materials such as pure copper, pure tungsten, or molybdenum-copper (Mo-Cu) composites is not feasible due to the unique and interdependent balance of properties required in high-performance applications. Cu-W's pseudo-alloy structure, which does not form a solid solution, provides a distinct combination of high-temperature strength, arc erosion resistance, and thermal/electrical conductivity that cannot be replicated by single-phase materials or other composite systems without significant trade-offs [1]. For instance, while Mo-Cu offers better machinability and lower density, it sacrifices high-temperature stability and hardness, and pure copper lacks the necessary arc resistance and high-temperature strength [2]. The following section provides a detailed, quantitative analysis of these critical differentiators.

Quantitative Evidence Guide: Direct Performance Comparisons for Copper Tungsten (Cu-W) Selection


Arc Erosion Resistance: Cu-W vs. Mo-Cu Electrode Performance in High-Voltage Switching

Copper tungsten electrodes exhibit superior arc erosion resistance compared to molybdenum-copper electrodes due to the higher melting point and greater skeleton stability of tungsten under high-temperature arcing conditions [1]. The melting point of the refractory phase in Cu-W is 3420°C, compared to 2620°C for Mo-Cu, enabling Cu-W to maintain structural integrity and resist ablation at temperatures up to 1400-3000°C, while Mo-Cu is more suitable for 1000-2400°C [2]. This higher temperature capability directly translates to longer service life and improved reliability in high-power switching applications.

arc erosion electrical contacts high-voltage switching

Thermal Conductivity and Heat Sink Performance: Cu-W vs. Mo-Cu vs. Pure Copper

Copper tungsten composites provide a unique balance of high thermal conductivity and low coefficient of thermal expansion (CTE), making them superior to pure copper in applications requiring dimensional stability during thermal cycling [1]. While pure copper offers a thermal conductivity of approximately 400 W/m·K, its CTE is high (16.5 × 10⁻⁶/K), leading to significant thermal stress when bonded to semiconductor materials like silicon . Cu-W composites, such as W85Cu (15 wt.% copper), achieve a thermal conductivity of 196 W/m·K with a CTE of just 5.7 × 10⁻⁶/K, a value closely matching that of silicon (2.6 × 10⁻⁶/K) and gallium arsenide (6.86 × 10⁻⁶/K) [2]. In comparison, Mo-Cu composites like Mo85Cu (15 wt.% copper) have a similar thermal conductivity (187 W/m·K) but a higher CTE of 5.95 × 10⁻⁶/K, indicating a less optimal match for certain semiconductor materials .

thermal management heat sink electronic packaging

Hardness and Wear Resistance: Cu-W vs. Mo-Cu for EDM and Resistance Welding Electrodes

Copper tungsten composites exhibit significantly higher hardness compared to molybdenum-copper composites with equivalent copper volume fractions, directly impacting wear resistance and tool life in demanding applications like electrical discharge machining (EDM) and resistance welding [1]. For example, a CuW80 composite (80 wt.% tungsten) has a Brinell hardness of 220 HB, while a comparable MoCu80 composite (80 wt.% molybdenum) has a hardness of 187 HB, a 17.6% increase in hardness for Cu-W [1]. This hardness advantage persists across various compositions, with CuW70 achieving 175 HB compared to MoCu70's 143 HB (a 22.4% increase) [1]. The higher hardness of the tungsten skeleton contributes to superior resistance to deformation and wear under high-pressure and high-temperature conditions [2].

hardness wear resistance EDM electrodes resistance welding

Density Advantage: Weight-Sensitive Applications of Cu-W vs. W Heavy Alloys

Copper tungsten composites offer a significant density advantage over alternative high-density materials like tungsten heavy alloys (WHAs, e.g., W-Ni-Fe) in applications where weight is a critical design constraint, such as aerospace components and mobile defense systems [1]. While WHAs are known for their high density (typically 17-19 g/cm³), Cu-W composites with a copper content of 30-50 wt.% can achieve densities ranging from 11.85 to 14.50 g/cm³, providing substantial weight savings while still offering high strength, thermal conductivity, and arc erosion resistance [2]. For instance, W50/Cu50 has a density of 11.85 g/cm³, which is approximately 37% lighter than pure tungsten (19.3 g/cm³) and significantly lighter than many WHAs [2][3]. This allows engineers to meet weight budgets without compromising performance.

density aerospace defense weight optimization

Electrical Conductivity and Strength Balance: Cu-W MMC vs. Pure Copper Matrix

The addition of tungsten to a copper matrix in a Cu-W MMC results in a substantial increase in mechanical strength with a relatively minor sacrifice in electrical conductivity, a trade-off that is highly favorable for applications like electrical contacts and resistance welding electrodes . A study evaluating a Cu/W MMC with just 5 wt.% tungsten added via centrifugal casting found that the composite exhibited approximately a 50% increase in strength over the pure copper matrix, while electrical conductivity decreased by only about 5% . This demonstrates that even a small volume fraction of tungsten can dramatically enhance mechanical durability and wear resistance without severely compromising electrical performance, making it a superior alternative to pure copper in high-stress electrical applications.

electrical conductivity mechanical strength MMC wear resistance

Recommended Application Scenarios for Copper Tungsten (Cu-W) Based on Verified Performance Differentiation


High-Voltage and High-Current Electrical Contacts and Circuit Breakers

Cu-W composites are the preferred material for arcing contacts in high-voltage circuit breakers and power switches due to their superior arc erosion resistance. The high melting point (3420°C) and stability of the tungsten skeleton enable Cu-W contacts to withstand extreme temperatures (1400-3000°C) and resist material loss during arcing, significantly outperforming alternatives like Mo-Cu (2620°C melting point) [1][2]. This leads to extended service life, reduced maintenance, and higher reliability in critical power distribution and transmission systems.

Thermal Management Substrates and Heat Sinks for High-Power Semiconductors

In electronic packaging for high-power devices (e.g., IGBTs, RF amplifiers, laser diodes), Cu-W heat sinks provide a critical balance of high thermal conductivity (up to 220 W/m·K for W80Cu) and a low, tunable CTE (e.g., 5.7 × 10⁻⁶/K for W85Cu) that closely matches semiconductor materials like silicon and gallium arsenide [1][2]. This combination minimizes thermal stress at the chip-substrate interface, enhancing device reliability and performance under high-heat-flux conditions, a key differentiator from pure copper and many alternative composites.

Electrodes for Electrical Discharge Machining (EDM) and Resistance Welding

Cu-W electrodes are essential for precision EDM and high-duty-cycle resistance welding applications. The material's high hardness (e.g., 220 HB for CuW80) and wear resistance, which are significantly greater than those of Mo-Cu electrodes (e.g., 187 HB for MoCu80), directly translate to reduced electrode wear, improved dimensional accuracy, and longer tool life [1][2]. Furthermore, the favorable trade-off between high strength and good electrical conductivity ensures efficient machining and welding processes with minimal downtime for electrode replacement.

Aerospace and Defense Components Requiring High-Temperature Strength and Controlled Weight

Cu-W is used in rocket nozzle throats, missile guidance system components, and other high-temperature aerospace applications. The material's high melting point, strength at elevated temperatures (e.g., tensile strength of 135 MPa at 300°C for Cu-10W), and arc erosion resistance are critical for surviving extreme environments [1]. Additionally, the ability to tailor density (e.g., 11.85 g/cm³ for W50/Cu50) offers a significant weight advantage over alternative high-density materials like tungsten heavy alloys, enabling performance gains in weight-sensitive platforms [2].

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